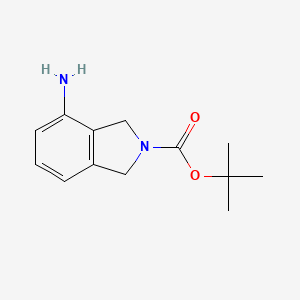

Tert-butyl 4-aminoisoindoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

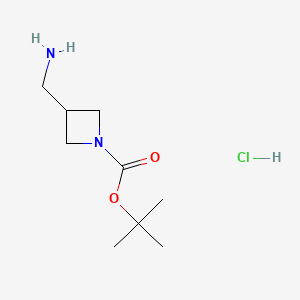

Tert-butyl 4-aminoisoindoline-2-carboxylate is a chemical compound with the CAS Number: 871013-98-8 . Its molecular weight is 234.3 . The IUPAC name for this compound is tert-butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate .

Molecular Structure Analysis

The Inchi Code for Tert-butyl 4-aminoisoindoline-2-carboxylate is 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-aminoisoindoline-2-carboxylate has a molecular weight of 234.294 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 371.8±42.0 °C at 760 mmHg . The compound is solid in physical form .Scientific Research Applications

Synthetic Studies on Potent Marine Drugs : This study focuses on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are useful for antitumor antibiotic tetrahydroisoquinoline natural products studies. The compound 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, was synthesized, and its crystal structure was analyzed. This highlights the compound's potential in marine drug development (Li, Wang, Wang, Luo, & Wu, 2013).

Hydroformylation of a 1,3-Oxazoline Derivative : Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to yield important intermediates for synthesizing homochiral amino acid derivatives. This shows the application of tert-butyl derivatives in the synthesis of biologically important molecules (Kollár & Sándor, 1993).

Development of a 4-Aminoquinoline Antimalarial : N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate designed for antimalarial applications. This compound was developed through a public-private partnership, highlighting its potential as a modern, affordable antimalarial (O’Neill et al., 2009).

Tert-Butoxycarbonylation Reagent Research : The study explores the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic substrates. This has implications for synthetic chemistry and the development of new compounds (Saito, Ouchi, & Takahata, 2006).

Synthesis of Antifolate Compounds : The synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, using tert-butyl as a protecting group, showcases its utility in creating compounds that inhibit thymidylate synthase, a key enzyme in DNA synthesis (Pawełczak et al., 1989).

Preparation and Diels‐Alder Reaction Studies : Research into the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its subsequent reactions highlights its role in advanced synthetic processes like the Diels-Alder reaction (Padwa, Brodney, & Lynch, 2003).

Asymmetric Synthesis of Amino Acid Derivatives : The study illustrates the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, emphasizing the role of tert-butyl derivatives in stereocontrolled synthetic chemistry (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).

Cascade Recyclization of Pyrazolo[5,1-c][1,2,4]triazines : This research demonstrates the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates via cascade reactions. It shows the compound's potential in creating complex heterocyclic structures (Ivanov, 2020).

Safety and Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJOFDSGLKGPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733699 |

Source

|

| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-aminoisoindoline-2-carboxylate | |

CAS RN |

871013-98-8 |

Source

|

| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

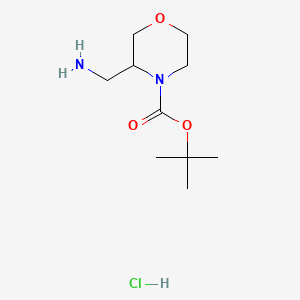

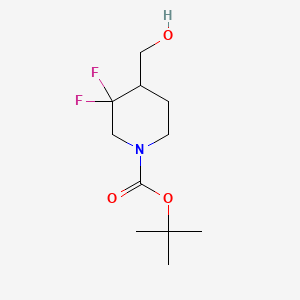

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

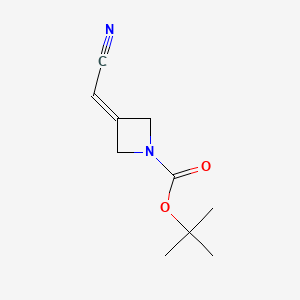

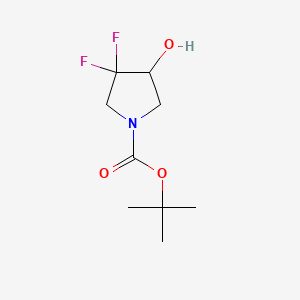

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

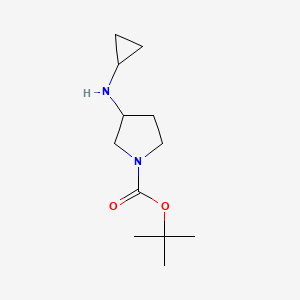

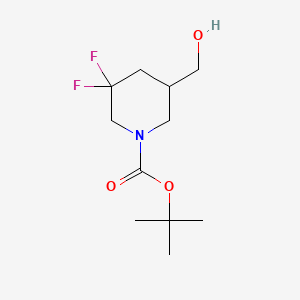

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)